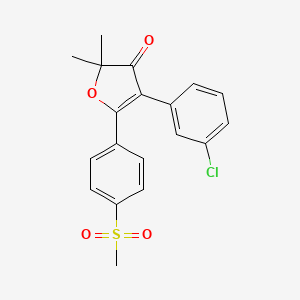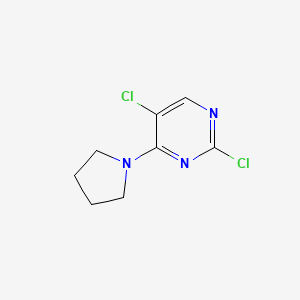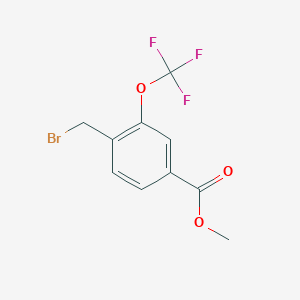
2-Keto-octanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of octanoic acid and is characterized by the presence of a keto group at the second carbon and an ester group at the terminal carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Keto-octanoic acid, methyl ester can be synthesized through the esterification of 2-Keto-octanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Keto-octanoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-Keto-octanoic acid and methanol.
Oxidation: The compound can be oxidized to form higher oxidation state products, although specific conditions and reagents for this reaction are less commonly reported.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Keto-octanoic acid and methanol.
Reduction: The corresponding alcohol derivative of this compound.
Aplicaciones Científicas De Investigación
2-Keto-octanoic acid, methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Keto-octanoic acid, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of other bioactive compounds . The ester group can undergo hydrolysis to release the active keto acid, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl octanoate: Similar in structure but lacks the keto group, making it less reactive in certain chemical reactions.
Ethyl octanoate: Another ester derivative of octanoic acid, differing in the alkyl group attached to the ester functionality.
2-Keto-octanoic acid: The non-esterified form of the compound, which is more polar and has different solubility properties.
Uniqueness
2-Keto-octanoic acid, methyl ester is unique due to the presence of both a keto group and an ester group, which allows it to participate in a wider range of chemical reactions compared to its non-keto or non-esterified counterparts . This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 2-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3-7H2,1-2H3 |
Clave InChI |
JCVKROPMQGWQGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)


![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)










